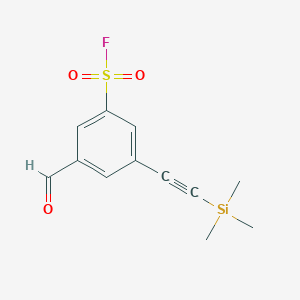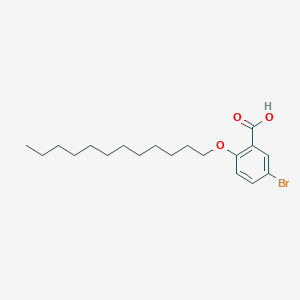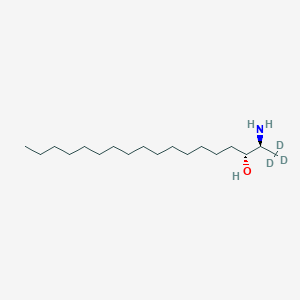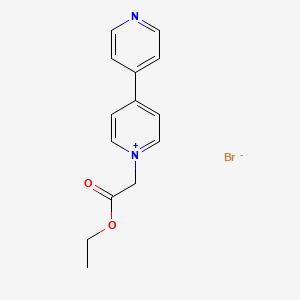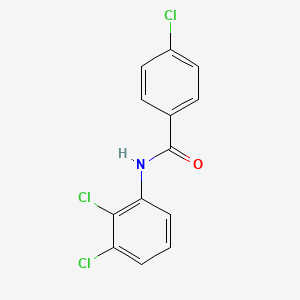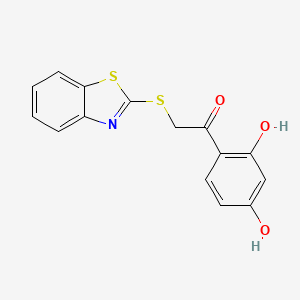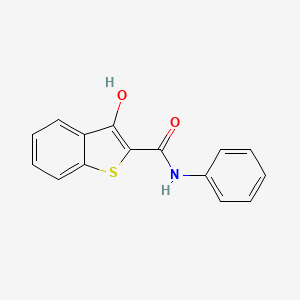
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C15H11NO2S.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiophene with phenyl isocyanate, followed by hydrolysis to yield the desired compound . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
化学反応の分析
Types of Reactions
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-phenyl-1-benzothiophene-2-carboxamide.
Reduction: Formation of this compound alcohol derivative.
Substitution: Formation of substituted benzothiophene derivatives depending on the electrophile used.
科学的研究の応用
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
3-Hydroxy-1-benzothiophene-2-carboxamide: Lacks the phenyl group, which may affect its biological activity.
N-phenyl-1-benzothiophene-2-carboxamide: Lacks the hydroxyl group, potentially altering its reactivity and interactions.
3-Hydroxy-N-phenylbenzamide: Lacks the thiophene ring, which may influence its chemical properties.
Uniqueness
3-Hydroxy-N-phenyl-1-benzothiophene-2-carboxamide is unique due to the presence of both the hydroxyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups within the benzothiophene framework allows for a wide range of applications and interactions with various molecular targets .
特性
分子式 |
C15H11NO2S |
|---|---|
分子量 |
269.3 g/mol |
IUPAC名 |
3-hydroxy-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H11NO2S/c17-13-11-8-4-5-9-12(11)19-14(13)15(18)16-10-6-2-1-3-7-10/h1-9,17H,(H,16,18) |
InChIキー |
CQDUYHRGSWDBSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



